molecular formula C12H10O4 B12558798 3-(2-Oxopropoxy)-2H-1-benzopyran-2-one CAS No. 144691-29-2

3-(2-Oxopropoxy)-2H-1-benzopyran-2-one

Cat. No.: B12558798
CAS No.: 144691-29-2
M. Wt: 218.20 g/mol
InChI Key: WAQBVPWBRHLGPC-UHFFFAOYSA-N
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Description

3-(2-Oxopropoxy)-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyran derivatives. Benzopyran compounds are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzopyran core with a 2-oxopropoxy substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxopropoxy)-2H-1-benzopyran-2-one typically involves the reaction of a benzopyran derivative with a suitable oxopropoxy reagent. One common method is the Claisen-Schmidt condensation followed by cyclization and functional modifications. The reaction conditions often include the use of a base such as sodium methoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxopropoxy)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyran-2-one derivatives, while reduction can produce benzopyran-2-ol derivatives .

Scientific Research Applications

3-(2-Oxopropoxy)-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-Oxopropoxy)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Oxopropoxy)-2H-1-benzopyran-2-one is unique due to its specific oxopropoxy substituent, which may confer distinct chemical and biological properties compared to other benzopyran derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

144691-29-2

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

3-(2-oxopropoxy)chromen-2-one

InChI

InChI=1S/C12H10O4/c1-8(13)7-15-11-6-9-4-2-3-5-10(9)16-12(11)14/h2-6H,7H2,1H3

InChI Key

WAQBVPWBRHLGPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

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